S-15176

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthetic routes and reaction conditions for S-15176 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of the piperazine ring and the attachment of the thiophenyl and trimethoxybenzyl groups. The industrial production methods are not extensively detailed in the literature, but they likely involve similar multi-step synthetic processes with optimization for large-scale production .

Análisis De Reacciones Químicas

S-15176 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Ischemia-Reperfusion Injury Models

S-15176 has been extensively studied in models of ischemia-reperfusion injury, particularly in the liver and heart. Research indicates that:

- This compound administration can reduce oxidative damage and improve metabolic recovery post-injury, although results have been mixed regarding its overall efficacy .

Diabetes-Induced Mitochondrial Dysfunction

In studies involving diabetic models (T2DM), this compound demonstrated protective effects against lipid peroxidation and mitochondrial dysfunction:

Spinal Cord Injury

Research on spinal cord injury models has shown that this compound can prevent mitochondrial pathways leading to apoptosis, suggesting a protective role against secondary injury following trauma:

- The compound was found to enhance mitochondrial function and reduce cell death in affected spinal cord tissues .

Implications for Therapeutic Use

The findings surrounding this compound suggest potential therapeutic applications in conditions characterized by mitochondrial dysfunction, such as:

- Cardiovascular Diseases : Due to its effects on ischemia-reperfusion injury, this compound may be beneficial in managing acute myocardial infarction or stroke.

- Neurodegenerative Disorders : The protective effects observed in spinal cord injury models indicate possible applications in neuroprotection during acute neurological events.

Mecanismo De Acción

The mechanism of action of S-15176 involves the inhibition of the mitochondrial permeability transition and the suppression of cytochrome c release. This leads to the prevention of mitochondrial dysfunction and the preservation of cellular energy production. The compound also exhibits weak protonophoric activity, which contributes to its overall effects on mitochondrial function .

Comparación Con Compuestos Similares

S-15176 is unique compared to other similar compounds due to its dual action as a partial fatty acid oxidation inhibitor and a mitochondrial permeability transition inhibitor. Similar compounds include trimetazidine, which is also an anti-ischemic agent, and cyclosporin A, which inhibits the mitochondrial permeability transition but does not have the same effects on fatty acid oxidation .

Propiedades

Fórmula molecular |

C31H48N2O4S |

|---|---|

Peso molecular |

544.8 g/mol |

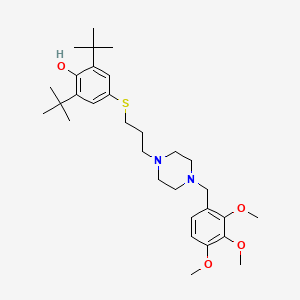

Nombre IUPAC |

2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol |

InChI |

InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3 |

Clave InChI |

GMNFEHDZQAODON-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |

Sinónimos |

N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine S 15176 S-15176 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.